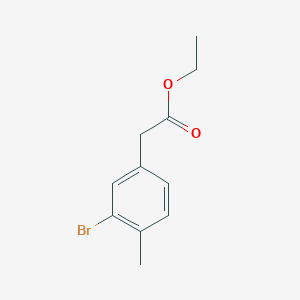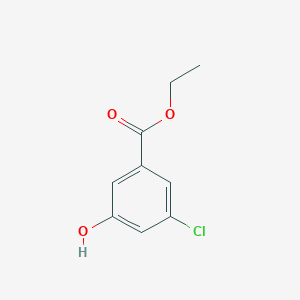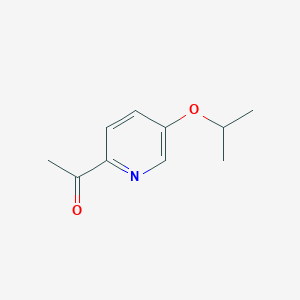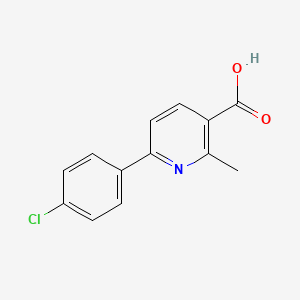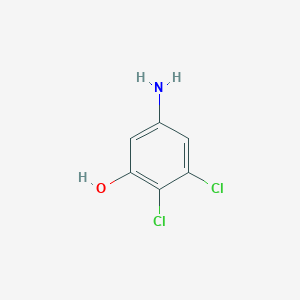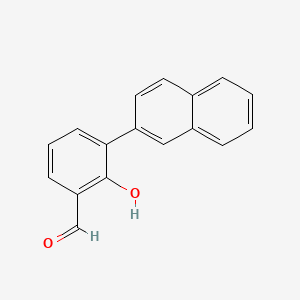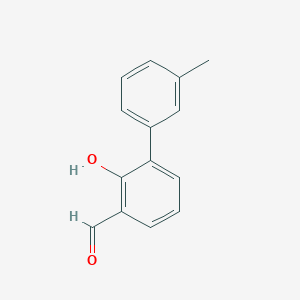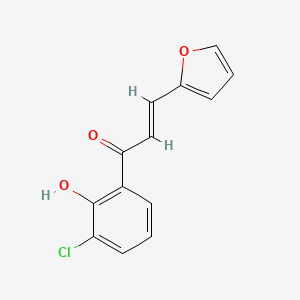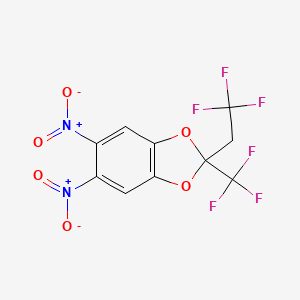
5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole
概要
説明
5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole (DNTB) is a compound of interest in the fields of organic synthesis, medicinal chemistry, and materials science. It is an important intermediate in the synthesis of various heterocyclic compounds and has been used in the synthesis of a range of pharmaceuticals, agrochemicals, and other organic compounds. DNTB has also been used in the development of materials for applications in electronics and photonics. In addition, DNTB has been studied for its potential biological activity, including its ability to act as an inhibitor of enzymes, and its biochemical and physiological effects.
科学的研究の応用
5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of heterocyclic compounds, including benzodioxole derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole has also been used in the development of materials for applications in electronics and photonics. In addition, 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole has been studied for its potential biological activity, including its ability to act as an inhibitor of enzymes, and its biochemical and physiological effects.
作用機序
The mechanism of action of 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole is not yet fully understood. However, it is believed that 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole acts as an inhibitor of enzymes, likely by binding to the active site of the enzyme and blocking its catalytic activity. It is also believed that 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole may act as an allosteric inhibitor, by binding to an allosteric site on the enzyme and altering its conformation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole have not yet been fully elucidated. However, it has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes. It has also been shown to have anti-inflammatory and anti-cancer activities in cell culture studies, and to modulate the activity of several neurotransmitter systems in animal models.
実験室実験の利点と制限
The advantages of using 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole in laboratory experiments include its high purity, ease of synthesis, and low cost. It is also a relatively stable compound, which makes it suitable for use in a variety of experiments. The main limitation of using 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole in laboratory experiments is its potential toxicity. It is important to use the compound in a well-ventilated area and to wear protective clothing and equipment when handling it.
将来の方向性
There are several potential future directions for the use of 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole. These include further study of its mechanism of action, its potential biological activities, and its potential applications in materials science and electronics. Additionally, further research is needed to understand the potential toxicity of 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole and to develop safer and more efficient methods for its synthesis. Finally, further studies are needed to explore the potential of 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole as an inhibitor of enzymes, and its potential to modulate the activity of neurotransmitter systems.
特性
IUPAC Name |
5,6-dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N2O6/c11-9(12,13)3-8(10(14,15)16)23-6-1-4(17(19)20)5(18(21)22)2-7(6)24-8/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBDOKYQGUAVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(CC(F)(F)F)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine](/img/structure/B6325282.png)
